Tioxamast
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Overview
Description
Tioxamast is a small molecule drug that has been primarily investigated for its antiallergic and anti-inflammatory properties. It was initially developed by Pierre Fabre SA and is known for its ability to inhibit anaphylaxis and reduce inflammation in various models . The compound is particularly effective in reducing the release and synthesis of certain mediators of inflammation, making it a potential candidate for treating allergies and hypersensitivity reactions .
Preparation Methods
The synthesis of Tioxamast involves the preparation of 4-phenyl-2-thiazolyloxamate derivatives. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature. One method involves the reaction of ethyl-3-methoxyphenyl-4-thiazolyl-2-oxamate with appropriate reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Tioxamast undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less commonly reported.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying antiallergic and anti-inflammatory mechanisms.
Biology: Tioxamast is used in research to understand the biological pathways involved in allergic reactions and inflammation.
Industry: While its primary applications are in research and medicine, this compound could also be explored for use in industrial processes where anti-inflammatory properties are beneficial.
Mechanism of Action
Tioxamast exerts its effects by inhibiting the synthesis and release of certain mediators of inflammation, such as leukotriene B4 and peptidoleukotrienes . It also reduces the production of free radicals by leukocytes, which contributes to its anti-inflammatory properties. The compound targets pathways involved in the immune response, particularly those mediated by immunoglobulin E (IgE) .
Comparison with Similar Compounds
Tioxamast is unique in its dual antiallergic and anti-inflammatory actions. Similar compounds include:
Ketotifen: Another antiallergic drug that stabilizes mast cells and prevents the release of inflammatory mediators.
Cromolyn Sodium: Used to prevent allergic reactions by inhibiting the release of histamine and other mediators from mast cells.
Montelukast: A leukotriene receptor antagonist that reduces inflammation and bronchoconstriction in asthma and allergic rhinitis.
Compared to these compounds, this compound’s ability to inhibit both the synthesis and release of inflammatory mediators makes it particularly effective in reducing inflammation and allergic responses .
Properties
CAS No. |
74531-88-7 |
---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
ROVWYOFNUFLLNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
74531-88-7 |
Synonyms |
ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate F 1865 F-1865 tioxamast |
Origin of Product |
United States |
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